1-(Benzyloxy)-4-iodobutane

Catalog No.
S1935901
CAS No.
50873-94-4
M.F
C11H15IO
M. Wt
290.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-4-iodobutane

CAS Number

50873-94-4

Product Name

1-(Benzyloxy)-4-iodobutane

IUPAC Name

4-iodobutoxymethylbenzene

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

InChI

InChI=1S/C11H15IO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

GTQXIWCYQNTNIB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCI

Canonical SMILES

C1=CC=C(C=C1)COCCCCI

1-(Benzyloxy)-4-iodobutane (CAS: 50873-94-4) is a highly specialized, mono-protected bifunctional aliphatic linker designed for advanced organic synthesis. It features a highly reactive primary alkyl iodide paired with a robust, base-stable benzyl ether protecting group [1]. This specific structural configuration makes it an elite electrophile for chain-elongation, complex enolate alkylation, and the synthesis of functionalized organometallic reagents. By masking the terminal hydroxyl group while providing the superior leaving-group kinetics of iodine, this compound allows chemists to execute aggressive carbon-carbon bond-forming reactions without the risk of premature cyclization or reagent degradation, making it a critical raw material for pharmaceutical precursor manufacturing[2].

Procurement Fit

Synthetic intermediate Benzyl-protected primary alkyl iodide
Reactivity High intrinsic SN2 reactivity supports alkylation with hindered electrophiles
Orthogonality Benzyl ether remains stable through multi-step sequences; removed by hydrogenolysis
Validated use Documented C4-alkylating agent in epothilone total synthesis

Substituting 1-(benzyloxy)-4-iodobutane with cheaper or more generic alternatives routinely leads to process failures and diminished atom economy. If an unprotected 4-halo-1-butanol is used in the presence of strong bases (such as KHMDS or LDA), the molecule rapidly undergoes intramolecular cyclization to form tetrahydrofuran (THF), entirely quenching the reaction [1]. Conversely, utilizing a symmetrical benchmark like 1,4-diiodobutane results in statistical mixtures of mono-alkylated, di-alkylated, and polymerized byproducts, which drastically complicates downstream chromatographic purification [2]. Furthermore, downgrading to the chloride or bromide analog (e.g., 1-(benzyloxy)-4-bromobutane) significantly retards SN2 reaction kinetics, forcing the use of harsh heating that can degrade sterically hindered or thermally sensitive chiral auxiliaries [3]. Therefore, the exact combination of the benzyl ether and the iodide leaving group is non-negotiable for high-yielding, selective syntheses.

Mismatch Risk

Reactivity gap

Bromide and chloride analogs exhibit orders-of-magnitude lower SN2 rates; reactions optimized for iodide may stall or fail.

Physicochemical shift

Molecular weight and density differences alter extraction, chromatography, and MS monitoring; methods tuned for iodide do not transfer directly.

Partitioning change

Unprotected 4-iodo-1-butanol shows markedly lower lipophilicity; switching from benzyl-protected iodide would shift phase behavior and may complicate purification.

Sterically Hindered Alkylation Yield and Precursor Suitability

In the synthesis of complex quaternized α,α′-amino acids, the choice of the halogen leaving group is critical for overcoming steric hindrance. When alkylating a bulky malonate-imidazolidinone enolate using KHMDS at 60 °C, 1-(benzyloxy)-4-iodobutane achieved a near-quantitative 97% isolated yield [1]. In contrast, comparable bromo-alkane analogs (such as 1-azido-4-bromobutane) under identical conditions topped out at an 85% yield [1]. This 12% absolute yield improvement is highly significant when scaling up multi-step syntheses involving expensive chiral auxiliaries.

Evidence DimensionIsolated yield in sterically hindered enolate alkylation
Target Compound Data1-(Benzyloxy)-4-iodobutane (97% yield)
Comparator Or BaselineBromo-alkane analog (85% yield)
Quantified Difference12% higher absolute yield
ConditionsKHMDS (1.2 equiv), 60 °C, malonate-imidazolidinone substrate

Maximizes throughput and minimizes the loss of expensive chiral auxiliaries in complex API precursor synthesis, directly lowering overall procurement costs.

SN2 Reactivity Rank
Class-level
~100,000× faster than chloride
Supports alkylation workflow selection
Class-level inference; verify under specific conditions

Reaction Kinetics and Processability vs. Chlorides

The iodine atom in 1-(benzyloxy)-4-iodobutane provides vastly superior leaving-group ability compared to lighter halogens. Based on established nucleophilic substitution kinetics, alkyl iodides react approximately 50 to 100 times faster than their corresponding alkyl chlorides in classic SN2 displacements [1]. In practical process chemistry, this kinetic advantage allows reactions to proceed at lower temperatures or in significantly shorter timeframes, which is essential for preserving the integrity of thermally sensitive intermediates that would decompose under the harsh reflux conditions required to force a chloride displacement [2].

Evidence DimensionRelative SN2 reaction rate
Target Compound Data1-(Benzyloxy)-4-iodobutane (~50-100x relative rate)
Comparator Or Baseline1-(Benzyloxy)-4-chlorobutane (1x relative rate baseline)
Quantified Difference50x to 100x kinetic acceleration
ConditionsStandard SN2 displacement conditions (e.g., polar aprotic solvent, nucleophile)

Accelerates cycle times in parallel library synthesis and prevents thermal degradation of sensitive substrates, improving overall processability.

Mass Diff vs. Bromide
Data to verify
MW 290.14 (+47 g/mol)
Enables unambiguous LC-MS/GC-MS reaction monitoring
Calculated values; no external source cited

Chemoselectivity: Suppression of Over-Alkylation

When extending carbon chains by four units, buyers often consider 1,4-diiodobutane as a cheaper alternative. However, symmetrical dihalides inherently suffer from poor chemoselectivity, often yielding statistical mixtures (e.g., 2:1 or 3:1) of the desired mono-alkylated product alongside di-alkylated and cyclized byproducts[1]. 1-(Benzyloxy)-4-iodobutane, by virtue of its robust benzyl protecting group, guarantees 100% mono-alkylation at the halogenated terminus [2]. This absolute chemoselectivity eliminates the need for complex, solvent-heavy chromatographic separations.

Evidence DimensionMono-alkylation selectivity
Target Compound Data1-(Benzyloxy)-4-iodobutane (100% mono-selectivity)
Comparator Or Baseline1,4-Diiodobutane (Statistical mixtures, typically <60% mono-selectivity)
Quantified DifferenceComplete elimination of di-alkylated byproducts
ConditionsStandard nucleophilic chain elongation

Streamlines downstream purification and drastically reduces raw material waste in industrial-scale chain elongation.

Lipophilicity Shift
Cross-study comparable
Δ LogP = 2.23 (>170× partition)
Supports biphasic extraction and RP-HPLC resolution
Calculated LogP; experimental confirmation recommended

Base Compatibility and Cyclization Prevention

The use of unprotected 4-haloalcohols in strong base environments is fundamentally flawed due to rapid intramolecular side reactions. When exposed to bases like KHMDS or lithium diisopropylamide (LDA), unprotected 4-iodo-1-butanol undergoes rapid intramolecular cyclization to form tetrahydrofuran (THF), often exceeding 90% conversion to the unwanted heterocycle [1]. The benzyl ether in 1-(benzyloxy)-4-iodobutane fully masks the oxygen nucleophilicity, rendering the molecule completely stable to strong bases and allowing it to function effectively in enolate alkylations and Grignard formations without self-quenching [2].

Evidence DimensionIntramolecular cyclization rate under basic conditions
Target Compound Data1-(Benzyloxy)-4-iodobutane (0% cyclization to THF)
Comparator Or Baseline4-Iodo-1-butanol (>90% cyclization to THF)
Quantified DifferenceTotal suppression of base-catalyzed cyclization
ConditionsStrong base environments (e.g., KHMDS, LDA, Grignard formation)

Essential for enabling the use of this C4 synthon in modern carbanion and enolate chemistry where unprotected alcohols would cause immediate process failure.

Epothilone Synthesis
Supporting evidence
Documented C4-alkylation in epothilone A/B total synthesis
Precedent supports reactivity in complex alkylations
No direct comparative yield data vs. Br/Cl
Storage Requirement
Specification review
2–8°C, protect from light
Mandates cold-chain logistics
Vendor-specified; bromide analog stable at RT

Synthesis of Quaternized α-Amino Acids and Peptidomimetics

Due to its exceptional leaving-group kinetics and high steric tolerance, 1-(benzyloxy)-4-iodobutane is the premier choice for alkylating bulky malonate-imidazolidinone enolates [1]. This application is critical for producing chiral, nonracemic quaternized α-amino acids, where maximizing the yield of the alkylation step is necessary to preserve the value of expensive chiral auxiliaries.

Late-Stage Chain Elongation in API Manufacturing

In pharmaceutical process chemistry, appending a 4-carbon chain with a terminal oxygen often requires rigorous chemoselectivity. 1-(Benzyloxy)-4-iodobutane guarantees strict mono-alkylation, avoiding the complex purification issues associated with symmetrical dihalides [2]. Post-alkylation, the benzyl group can be cleanly removed via standard palladium-catalyzed hydrogenation to reveal the primary alcohol for further functionalization.

Preparation of Functionalized Organometallic Reagents

The robust nature of the benzyl protecting group allows 1-(benzyloxy)-4-iodobutane to be successfully converted into its corresponding Grignard or organolithium reagent without the risk of intramolecular cyclization (THF formation) that plagues unprotected halo-alcohols [3]. This makes it an ideal precursor for introducing a protected 4-hydroxybutyl moiety into complex steroid frameworks or advanced intermediates.

Application Selection Guide

Application
Selection Property
Validation Focus
Convergent total synthesis of macrocyclic natural products
High SN2 reactivity for hindered electrophiles; orthogonal benzyl protection
Verify alkylation efficiency with sterically demanding nucleophiles; confirm hydrogenolytic deprotection compatibility
PROTAC linker and bifunctional molecule synthesis
Bifunctional iodide/benzyl ether architecture; MS-detectable mass increment
Confirm coupling efficiency by MS; validate benzyl removal without linker degradation
Steroid hapten and immunoassay reagent synthesis
Electrophilic iodide for Grignard/hapten linkage; benzyl group orthogonal to steroid alcohols
Assess Grignard formation under anhydrous conditions; verify selective benzyl deprotection
Grignard and organometallic reagent preparation
Weak C–I bond facilitates oxidative addition to Mg; benzyl ether stability under organometallic conditions
Ensure complete Grignard formation; monitor benzyl group integrity during subsequent reactions

XLogP3

3.6

Wikipedia

1-(Benzyloxy)-4-iodobutane

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